N-ethyl-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide
Description
Properties
IUPAC Name |
2-(benzenesulfonamido)-N-ethyl-4-methyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S2/c1-3-14-12(17)11-9(2)15-13(20-11)16-21(18,19)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIKUFTXNBEGFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(N=C(S1)NS(=O)(=O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea or thioamides.
Introduction of Substituents: The ethyl, methyl, phenylsulfonamido, and carboxamide groups are introduced through various substitution reactions. For example, the phenylsulfonamido group can be introduced by reacting the thiazole derivative with phenylsulfonyl chloride in the presence of a base.
Final Assembly: The final compound is obtained by coupling the intermediate thiazole derivatives with the appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, solvents, and temperature control to facilitate the reactions. The process is typically scaled up from laboratory conditions to industrial reactors, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Thiazole derivatives, including this compound, have shown potential as antimicrobial, antifungal, and anticancer agents.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-ethyl-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Pyridinyl-Substituted Thiazole Carboxamides
Compounds such as N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide (3k) exhibit potent antiangiogenic activity. In HUVEC migration assays, compound 3k outperformed Vandetanib, a reference drug, and demonstrated in vivo efficacy at 30 mg/kg/day in tumor models. The pyridinyl group likely enhances binding to kinase targets involved in angiogenesis signaling pathways . In contrast, the phenylsulfonamido group in the target compound may favor different pharmacokinetic profiles or target selectivity due to its bulkier and more polar nature .
Key Data:
| Compound | Bioactivity (IC50 or Efficacy) | Target Pathway |
|---|---|---|
| Compound 3k | IC50 < 1 μM (HUVEC migration) | Angiogenesis (VEGF) |
| Target Compound | Data not reported | Hypothesized: Enzymatic |
Phenyl-Substituted Thiazole Carboxamides
- 2-(3-Methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide (2a): This derivative showed 60–70% inhibition in LX-2 and Hek293t cell lines, comparable to 5-FU.
- 4-Chloro-2-methylphenyl amido-substituted thiazole () : Achieved 48% inhibition in A-549 cells, suggesting electron-withdrawing substituents (e.g., Cl) enhance cytotoxicity. The target compound’s sulfonamido group, being electron-withdrawing, may similarly improve activity but with distinct steric effects .
Physicochemical Comparison:
| Compound | Substituent | Melting Point (°C) | Solubility |
|---|---|---|---|
| 2a | 3,4,5-Trimethoxyphenyl | Not reported | Low (DCM-soluble) |
| Target Compound | Phenylsulfonamido | Not reported | Moderate (polar) |
Thiophene and Isoxazole Carboxamides
- Nitrothiophene carboxamides (Compound 7, ) : Exhibit narrow-spectrum antibacterial activity. The nitro group enhances electrophilicity, enabling covalent interactions with bacterial enzymes. The thiazole core in the target compound may offer broader target versatility compared to thiophene .
- Isoxazole derivatives () : Demonstrated synthetic versatility but lacked bioactivity data. Heterocycle choice (thiazole vs. isoxazole) influences metabolic stability and binding affinity .
Mechanistic and Structural Insights
- Angiogenesis Inhibition: Pyridinyl-thiazole carboxamides (e.g., 3k) act via VEGF signaling, while phenylsulfonamido derivatives may target cyclooxygenase (COX) or tyrosine kinases due to sulfonamide’s known affinity for these enzymes .
- Anticancer Activity : Thiazole derivatives with trifluoromethyl groups () or chloro substituents () show IC50 values as low as 1.61 μg/mL in HepG-2 cells. The target compound’s sulfonamido group could modulate similar pathways but with altered potency .
Biological Activity
N-ethyl-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from various studies and research findings.
Synthesis of this compound
The compound was synthesized following established protocols for thiazole derivatives, which typically involve the reaction of appropriate thiazole precursors with phenylsulfonamide intermediates. The synthesis pathway includes:
- Preparation of Thiazole Core : The thiazole ring is formed through cyclization reactions involving thioketones and amines.
- Sulfonamide Formation : Reaction with phenylsulfonyl chloride introduces the sulfonamide group.
- Carboxamide Modification : The carboxylic acid group is converted to an amide by reaction with ethyl amine.
The overall yield and purity are critical parameters in the synthesis, often optimized through various reaction conditions.
This compound exhibits biological activity primarily through its inhibition of specific enzymes involved in metabolic pathways. Notably, it has been shown to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in glucocorticoid metabolism and related metabolic disorders.
Inhibition Studies
In vitro studies have demonstrated that this compound possesses strong inhibitory effects on 11β-HSD1, with IC50 values in the low nanomolar range, indicating high potency. The structure-activity relationship (SAR) studies suggest that modifications to the thiazole core can significantly enhance inhibitory activity.
| Compound | IC50 (nM) | Target Enzyme |
|---|---|---|
| This compound | <10 | 11β-HSD1 |
| Reference Compound A | 50 | 11β-HSD1 |
| Reference Compound B | 100 | 11β-HSD1 |
Metabolic Disease Treatment
A study focused on the therapeutic potential of this compound in metabolic diseases such as obesity and diabetes. In animal models, administration of this compound resulted in significant reductions in blood glucose levels and improved insulin sensitivity.
Anti-inflammatory Effects
Another investigation highlighted its anti-inflammatory properties, where it was shown to reduce pro-inflammatory cytokine production in vitro. This suggests potential applications in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and characterization methods for N-ethyl-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide?
- Methodology :
- Synthesis : Multi-step reactions involving coupling of thiazole precursors with sulfonamide and carboxamide groups. For example:
- Use of coupling agents (e.g., EDCI/HOBT) in dichloromethane (DCM) with triethylamine (TEA) for amide bond formation .
- Reflux conditions (e.g., acetonitrile or ethanol) for cyclization or sulfonylation reactions .
- Characterization : Confirm structure via -NMR, -NMR, ESI-MS, and HPLC. Monitor reaction progress using thin-layer chromatography (TLC) .
Q. How can the solubility and stability of this compound be optimized for in vitro assays?
- Methodology :
- Solubility : Test in DMSO, ethanol, or aqueous buffers (pH 7.4) with co-solvents like PEG-400.
- Stability : Conduct accelerated degradation studies under varying pH (3–9), temperature (4–40°C), and light exposure. Analyze degradation products via LC-MS .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies to enhance biological activity?
- Methodology :
- Substitution Patterns : Systematically modify the phenylsulfonamido group (e.g., introduce electron-withdrawing groups like -CF or halogens) to assess impact on target binding .
- Core Modifications : Replace the thiazole ring with isoxazole or imidazo[2,1-b]thiazole scaffolds to evaluate potency shifts .
- Biological Testing : Screen analogs against kinase assays (e.g., Bcr-Abl) or epigenetic targets (e.g., HDACs) to identify dual inhibitors .
Q. How can contradictions in antibacterial vs. anticancer activity data be resolved?
- Methodology :
- Mechanistic Studies : Perform target-specific assays (e.g., bacterial gyrase inhibition vs. human topoisomerase II) to clarify selectivity .
- Cellular Uptake : Use fluorescently labeled derivatives to compare intracellular accumulation in bacterial vs. mammalian cells .
- Data Validation : Replicate conflicting studies under standardized conditions (e.g., identical cell lines, MIC protocols) .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Methodology :
- Pharmacokinetics : Administer the compound to murine models (IV/PO) and measure plasma half-life, bioavailability, and tissue distribution via LC-MS/MS .
- Toxicity : Assess acute toxicity (LD) and organ-specific effects (e.g., liver/kidney histopathology) in compliance with OECD guidelines .
Q. How can computational methods aid in target identification and binding mode prediction?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with potential targets (e.g., Bcr-Abl kinase or HDAC isoforms) .
- MD Simulations : Perform 100-ns simulations to evaluate stability of ligand-target complexes in explicit solvent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
